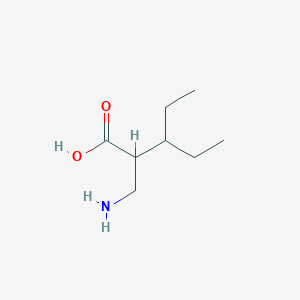

2-(Aminomethyl)-3-ethylpentanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

2-(aminomethyl)-3-ethylpentanoic acid |

InChI |

InChI=1S/C8H17NO2/c1-3-6(4-2)7(5-9)8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11) |

InChI Key |

BHLXOVLBEFBILI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C(CN)C(=O)O |

Origin of Product |

United States |

Stereochemistry of 2 Aminomethyl 3 Ethylpentanoic Acid

Analysis of Stereoisomeric Forms (Enantiomers and Diastereomers)

Due to the presence of two chiral centers at the C2 and C3 positions, 2-(aminomethyl)-3-ethylpentanoic acid can exist as a maximum of four stereoisomers (2^n, where n is the number of chiral centers). These stereoisomers can be categorized into enantiomeric pairs and diastereomeric relationships.

Enantiomers: These are pairs of stereoisomers that are non-superimposable mirror images of each other. For this compound, there would be two such pairs.

Diastereomers: These are stereoisomers that are not mirror images of each other. Any stereoisomer of this compound will be a diastereomer to the stereoisomers that are not its enantiomer.

The four possible stereoisomers are:

(2R, 3R)-2-(aminomethyl)-3-ethylpentanoic acid

(2S, 3S)-2-(aminomethyl)-3-ethylpentanoic acid

(2R, 3S)-2-(aminomethyl)-3-ethylpentanoic acid

(2S, 3R)-2-(aminomethyl)-3-ethylpentanoic acid

The (2R, 3R) and (2S, 3S) isomers constitute one enantiomeric pair, while the (2R, 3S) and (2S, 3R) isomers form the other.

Principles of Chirality in the Context of this Aminomethyl Acid

Chirality in this compound arises from the tetrahedral geometry of the two saturated carbon atoms (C2 and C3) that are each bonded to four different groups.

Chiral Center at C2: This carbon is attached to a hydrogen atom, an aminomethyl group (-CH2NH2), a carboxyl group (-COOH), and the substituted alkyl chain (-CH(CH2CH3)CH2CH3).

Chiral Center at C3: This carbon is connected to a hydrogen atom, an ethyl group (-CH2CH3), a methyl group from the pentanoic acid backbone, and the rest of the molecule.

The presence of these two distinct chiral centers means the molecule as a whole lacks a plane of symmetry or a center of inversion, a prerequisite for chirality. The specific spatial arrangement of the substituents around each chiral center determines the absolute configuration of the stereoisomer.

Impact of Absolute Configuration on Chemical and Biological Properties

While specific experimental data for this compound is unavailable, the principles of stereochemistry dictate that the absolute configuration would have a profound impact on its chemical and biological properties.

Chemical Properties: Enantiomers of a chiral compound exhibit identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility in achiral solvents). However, their interaction with other chiral entities, such as chiral reagents or catalysts, will differ. Diastereomers, on the other hand, have different physical properties and can be separated by standard laboratory techniques like chromatography or crystallization.

Biological Properties: The biological activity of stereoisomers can vary significantly. Since biological systems, such as enzymes and receptors, are themselves chiral, they often interact preferentially with one stereoisomer over another. This can lead to one enantiomer being biologically active while the other is inactive or exhibits a different, sometimes undesirable, effect. The precise three-dimensional shape of each stereoisomer of this compound would determine its fit and interaction with biological targets.

Stereochemical Nomenclatures and Representations

The absolute configuration of each chiral center in the stereoisomers of this compound is designated using the Cahn-Ingold-Prelog (CIP) priority rules. This system assigns priorities to the four substituents attached to the chiral center based on atomic number.

Table 1: Theoretical Stereochemical Nomenclatures for this compound

| Stereoisomer | C2 Configuration | C3 Configuration |

| Isomer 1 | R | R |

| Isomer 2 | S | S |

| Isomer 3 | R | S |

| Isomer 4 | S | R |

These stereoisomers can be represented in two and three dimensions using various conventions:

Fischer Projections: A 2D representation where horizontal lines represent bonds coming out of the page and vertical lines represent bonds going into the page.

Wedge-and-Dash Notations: A 3D representation where solid wedges indicate bonds coming out of the page, dashed lines represent bonds going into the page, and solid lines are in the plane of the page.

Due to the lack of specific experimental data, the optical rotation (dextrorotatory (+) or levorotatory (-)) for each stereoisomer cannot be predicted and would need to be determined empirically.

Synthetic Methodologies and Strategies for 2 Aminomethyl 3 Ethylpentanoic Acid

General Organic Synthesis Approaches

General strategies for constructing the 2-(aminomethyl)-3-ethylpentanoic acid scaffold typically involve established reactions for the formation of amino and carboxylic acid functionalities and the assembly of the core carbon skeleton.

Several classical organic reactions are applicable for the synthesis of aminomethyl carboxylic acids. These methods form the basis for more complex synthetic routes and are often employed when stereochemical control is not the primary initial objective.

From Carboxylic Acid Derivatives: A common pathway involves the conversion of a carboxylic acid or its derivative into a primary amine with the retention of the carbon skeleton. youtube.com For instance, a suitably substituted dicarboxylic acid mono-ester could be converted to its corresponding amide, which is then subjected to a Hofmann rearrangement to yield the primary aminomethyl group. youtube.com Alternatively, the direct reduction of a nitrile group is a robust method for installing the aminomethyl functionality.

Reductive Amination: Reductive amination of a keto-acid or a related precursor is a powerful tool. For example, the synthesis of a related compound, 3-amino-5-benzyloxy-2-ethyl-pentanoic acid ethyl ester, has been achieved via the reductive amination of 5-benzyloxy-3-oxo-2-ethyl-pentanoic acid ethyl ester using sodium cyanoborohydride and ammonium (B1175870) acetate. prepchem.com This highlights the utility of oxo-esters as key precursors.

Mannich Reaction: The Mannich reaction is a fundamental method for aminomethylation, involving the reaction of a compound with an active hydrogen, formaldehyde (B43269), and a primary or secondary amine. nih.govmdpi.com A strategy for this compound could involve a Mannich-type reaction on a malonic ester derivative, followed by hydrolysis and decarboxylation.

A highly effective strategy, analogous to the synthesis of similar γ-amino acids like pregabalin (B1679071), involves the desymmetrization of a prochiral anhydride (B1165640). niscpr.res.ingoogle.com In this context, 3-ethylglutaric anhydride would serve as an ideal starting material. The ring-opening of this anhydride with an alcohol would generate a mono-ester, which can then be elaborated to the final product.

Another widely used approach is built around cyano-ester intermediates. A plausible precursor for the target molecule is ethyl 2-cyano-3-ethylpent-4-enoate . This intermediate can be constructed via a Knoevenagel condensation. Subsequent reduction of both the nitrile and the double bond would generate the desired scaffold.

The following table outlines potential precursors and the key intermediates they could form en route to this compound.

| Starting Material/Precursor | Key Synthetic Intermediate | Subsequent Transformation |

| 3-Ethylglutaric Anhydride | 3-(Carbamoylmethyl)-4-ethylpentanoic acid | Hofmann Rearrangement |

| Diethyl 3-ethylpentane-1,3-dicarboxylate | Diethyl 2-cyano-3-ethylpentanedioate | Reduction and Decarboxylation |

| 3-Ethylpentanal | Ethyl 2-cyano-3-ethylpent-2-enoate | Michael Addition, Reduction |

Asymmetric Synthesis Protocols

Achieving stereochemical control at the C2 and C3 positions of this compound is crucial for investigating its biological properties. Asymmetric synthesis protocols are employed to produce enantiomerically pure or enriched stereoisomers.

The use of chiral catalysts to induce enantioselectivity in key bond-forming steps is a cornerstone of modern asymmetric synthesis.

Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation is one of the most powerful methods for setting stereocenters. nih.gov A prochiral precursor, such as an unsaturated cyano-ester, could be hydrogenated using a chiral catalyst system, for example, a rhodium or iridium complex with a chiral phosphine (B1218219) ligand like BINAP or SegPhos. nih.gov This reaction can simultaneously reduce the double bond and establish the chirality at C2 and C3 with high enantiomeric excess. amazonaws.com

Asymmetric Aminomethylation: Chiral Brønsted acids, such as chiral phosphoric acids, have emerged as effective catalysts for asymmetric Mannich-type reactions. mdpi.com A three-component reaction involving an appropriate enolate precursor, formaldehyde (or a derivative), and an amine source in the presence of a chiral phosphoric acid catalyst could directly install the aminomethyl group with high enantioselectivity. nih.gov

Chiral Lewis Acid Catalysis: Chiral Lewis acid complexes, such as those derived from copper or scandium with BOX or PYBOX ligands, can catalyze asymmetric Michael additions. mdpi.com The conjugate addition of a nucleophile to an α,β-unsaturated system is a key strategy for creating the carbon backbone, where the catalyst controls the facial selectivity of the attack.

These methodologies often involve either temporarily incorporating chirality into the substrate (chiral auxiliaries) or creating conditions that favor the formation of one diastereomer or enantiomer over others.

Chiral Auxiliary-Based Synthesis: A common diastereoselective approach involves attaching a chiral auxiliary, such as a chiral oxazolidinone, to a precursor molecule. niscpr.res.in For instance, an acyl group derived from 3-ethylpentanoic acid could be attached to a chiral auxiliary. Subsequent α-functionalization to introduce the aminomethyl precursor would proceed with high diastereoselectivity, directed by the steric influence of the auxiliary. The auxiliary is then cleaved to reveal the desired product.

Asymmetric Desymmetrization: As mentioned previously, the desymmetrization of prochiral 3-ethylglutaric anhydride is a premier enantioselective strategy. google.com This can be achieved by ring-opening the anhydride with a chiral alcohol or amine, or by using an achiral alcohol in the presence of a chiral catalyst, to produce an enantioenriched mono-ester or mono-amide. google.com This intermediate, with its stereocenter already established, is then converted to the final product.

Enzyme-Catalyzed Reactions: Enzymes, particularly lipases, are highly effective catalysts for asymmetric transformations. A lipase (B570770) could be used for the enantioselective hydrolysis of a prochiral di-ester, a process known as enantiotopic group differentiation, to yield a chiral mono-ester.

The table below compares various asymmetric methodologies applicable to the synthesis of this compound.

| Methodology | Key Transformation | Typical Catalyst/Reagent | Stereochemical Control |

| Asymmetric Hydrogenation | Reduction of C=C bond | Rhodium or Iridium with chiral phosphine ligands (e.g., BINAP) | Enantioselective |

| Asymmetric Desymmetrization | Ring-opening of anhydride | Chiral alcohol or chiral amine catalyst | Enantioselective |

| Chiral Auxiliary | Diastereoselective alkylation/amination | Evans oxazolidinones, SAMP/RAMP hydrazones | Diastereoselective |

| Enzymatic Desymmetrization | Enantioselective hydrolysis of a di-ester | Lipase (e.g., Porcine pancreatic lipase) | Enantioselective |

When a synthesis produces a mixture of stereoisomers, resolution techniques are required to separate them.

Diastereomeric Salt Formation: This classical method is widely used on an industrial scale. niscpr.res.in The racemic mixture of this compound or a key carboxylic acid intermediate is treated with a single enantiomer of a chiral base (e.g., (R)-(+)-α-phenylethylamine, cinchonidine) or a chiral acid. niscpr.res.innih.gov This reaction forms a pair of diastereomeric salts, which possess different physical properties (such as solubility) and can be separated by fractional crystallization. google.com The desired enantiomer is then recovered by treating the separated salt with acid or base.

Enzymatic Kinetic Resolution: This technique relies on the ability of enzymes, typically lipases or proteases, to selectively react with one enantiomer in a racemic mixture at a much faster rate than the other. google.com For example, a racemic ester precursor could be subjected to hydrolysis by a lipase. researchgate.net The enzyme would selectively hydrolyze one enantiomer to the carboxylic acid, leaving the other enantiomer as the unreacted ester. The resulting acid and ester can then be easily separated.

Preferential Crystallization: In some cases, a racemic conglomerate can be induced to crystallize, allowing for the mechanical separation of the enantiomeric crystals. This technique, while powerful, is less common and depends on the specific crystallization behavior of the compound. nih.gov

The following table summarizes common resolution techniques.

| Resolution Technique | Principle | Resolving Agent | Outcome |

| Diastereomeric Salt Formation | Formation of diastereomers with different solubilities | Chiral acid or base (e.g., phenylethylamine, tartaric acid) | Separation of enantiomers via crystallization |

| Enzymatic Kinetic Resolution | Enantioselective reaction catalyzed by an enzyme | Lipases, proteases, acylases | Separation of a reacted from an unreacted enantiomer |

| Chiral Chromatography | Differential interaction with a chiral stationary phase | Chiral column material | Analytical or preparative separation of enantiomers |

Modern Catalytic Systems in the Synthesis of this compound and its Analogs

Modern synthetic chemistry offers a range of catalytic systems that are instrumental in the efficient and stereoselective synthesis of γ-amino acids. These catalysts, spanning transition metals and organocatalysts, provide powerful tools for constructing the chiral centers present in molecules like this compound.

Transition Metal Catalysis:

Transition metal catalysts, particularly those based on ruthenium (Ru) and rhodium (Rh), are widely employed for the asymmetric hydrogenation of unsaturated precursors to amino acids. psu.edu For the synthesis of a molecule like this compound, a potential precursor could be an unsaturated cyano-ester or a nitroalkene. Asymmetric hydrogenation of such a substrate using a chiral catalyst would be a key step in establishing the desired stereochemistry. For instance, Ru- and Rh-based catalysts with chiral phosphine ligands have demonstrated high enantioselectivity in the hydrogenation of enamines and related compounds. psu.edu Another approach involves the borrowing-hydrogen cascade, a process where a catalyst, such as a Ru complex, facilitates the dehydrogenation of an alcohol, followed by conjugate addition and asymmetric reduction to form chiral γ-amino alcohols, which are precursors to γ-amino acids. acs.org

Palladium (Pd)-catalyzed C-H bond functionalization is another powerful tool for synthesizing amino acid derivatives. nih.govrsc.org This methodology allows for the direct introduction of aryl or other functional groups at specific C-H bonds, potentially simplifying synthetic routes. nih.gov For a target like this compound, this could be envisioned in later-stage modifications or in the synthesis of complex analogs.

Copper (Cu)-catalyzed asymmetric propargylic substitution of alkyne-functionalized oxetanes with amines has been shown to produce chiral γ-amino alcohols with tertiary carbon stereocenters, which can be further processed to γ-amino acids. researchgate.netunimi.it

Organocatalysis:

Organocatalysis has emerged as a versatile and environmentally friendly alternative to metal-based catalysis. thieme.de Chiral organocatalysts can be used to promote enantioselective additions to nitroalkenes, which are valuable precursors for γ-amino acids. thieme.de For example, a masked acetaldehyde (B116499) can undergo an enantioselective addition to a substituted nitroalkene, catalyzed by a chiral amine, to set the stereochemistry for subsequent reduction and functional group manipulations. thieme.de Another organocatalytic strategy involves the desymmetrization of meso-anhydrides, such as 3-substituted glutaric anhydrides, which can be precursors to γ-amino acids. nih.gov

| Catalyst Type | Precursor Type | Key Transformation | Relevance to this compound |

| Ru/Rh-phosphine complexes | Unsaturated cyano-esters, enamines | Asymmetric Hydrogenation | Establishes stereocenters at C2 and C3. |

| Ru complexes | Allyl alcohols | Borrowing-Hydrogen Cascade | Forms chiral γ-amino alcohol precursors. acs.org |

| Pd complexes | Carboxylic acid/amine derivatives | C-H Bond Arylation | Potential for late-stage functionalization of analogs. nih.gov |

| Cu complexes | Alkyne-functionalized oxetanes | Asymmetric Propargylic Substitution | Creates chiral γ-amino alcohol precursors. researchgate.netunimi.it |

| Chiral Amines (Organocatalyst) | Nitroalkenes | Enantioselective Michael Addition | Forms nitro precursors to γ-amino acids. thieme.de |

Multi-Step Synthesis Design and Optimization

A common strategy for synthesizing γ-amino acids involves the use of key intermediates that can be elaborated into the final product. For instance, the synthesis of pregabalin, (S)-3-(aminomethyl)-5-methylhexanoic acid, a structural analog, often proceeds through a key intermediate like (RS)-ethyl-3-cyano-5-methylhexanoate. niscpr.res.in This intermediate can then be resolved into its enantiomers, followed by reduction of the nitrile to the amine and hydrolysis of the ester to the carboxylic acid. niscpr.res.in A similar approach could be envisioned for this compound, starting from a suitable α,β-unsaturated cyanoester.

Another powerful strategy involves the desymmetrization of prochiral molecules like 3-substituted glutaric anhydrides. nih.gov This approach can lead to the divergent synthesis of both γ-amino acids and γ-lactams. The process typically involves an organocatalytic opening of the anhydride with a nitrogen source, followed by a Curtius rearrangement and subsequent hydrolysis or alcoholysis. nih.gov

Continuous flow synthesis is an emerging technology that offers advantages in terms of safety, scalability, and process control for multi-step syntheses. researchgate.net While not specifically reported for this compound, the principles of continuous flow could be applied to its synthesis, particularly for steps involving hazardous reagents or requiring precise temperature control.

Example of a Potential Multi-Step Synthetic Approach:

Knoevenagel Condensation: Reaction of an appropriate aldehyde with a cyanoacetate (B8463686) to form an α,β-unsaturated cyanoester.

Michael Addition: Addition of an ethyl group to the β-position of the unsaturated cyanoester.

Asymmetric Hydrogenation: Catalytic reduction of the double bond to set the stereochemistry at the β- and γ-positions.

Nitrile Reduction: Reduction of the cyano group to the aminomethyl group.

Ester Hydrolysis: Conversion of the ester to the final carboxylic acid.

Each of these steps would require careful optimization of reaction conditions, including solvent, temperature, catalyst loading, and reaction time, to maximize yield and selectivity.

Chemo- and Regioselectivity Considerations in Synthetic Routes

In the synthesis of a molecule with multiple functional groups like this compound, chemo- and regioselectivity are paramount.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, during the reduction of a cyano-ester intermediate, it is crucial to select a reducing agent that will selectively reduce the nitrile group without affecting the ester functionality, or vice versa, depending on the synthetic strategy. Catalytic hydrogenation conditions can often be tuned to achieve this selectivity. researchgate.netshokubai.orgumaine.edu For instance, certain catalysts may favor the reduction of a carbon-carbon double bond in the presence of a nitrile, while others might be more effective for nitrile reduction.

Regioselectivity:

Regioselectivity is the control of the position at which a reaction occurs. In the context of synthesizing this compound, regioselectivity is critical during the introduction of the ethyl group. If a Michael addition approach is used, the reaction must be controlled to ensure the ethyl group adds to the desired β-position of the unsaturated precursor.

Furthermore, C-H functionalization strategies require precise regiocontrol to modify a specific C-H bond within the molecule. nih.gov The use of directing groups can be employed to guide a catalyst to a particular position. nih.gov

The interplay between chemo- and regioselectivity is often complex and requires careful planning and execution of the synthetic route. The choice of protecting groups for the amine and carboxylic acid functionalities is also a critical consideration to prevent unwanted side reactions and ensure that transformations occur at the desired locations within the molecule.

Chemical Modifications and Derivative Synthesis

Derivatization at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification, enabling the synthesis of esters and amides, which can alter the compound's polarity, solubility, and biological interactions. Such reactions typically require the simultaneous protection of the aminomethyl group to prevent its interference as a competing nucleophile.

Esterification involves the reaction of the carboxylic acid with an alcohol, typically under acidic conditions. The classic Fischer-Speier esterification, which uses an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid, is a common method. chemguide.co.ukchemguide.co.uk The reaction is reversible, and to drive it towards the product, water is usually removed as it is formed. chemguide.co.uk For a substrate like 2-(Aminomethyl)-3-ethylpentanoic acid, the aminomethyl group must first be protected to prevent the formation of an ammonium (B1175870) salt with the acid catalyst, which would deactivate the substrate.

Alternative methods utilize activating agents to convert the carboxylic acid into a more reactive species. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be used to form an active O-acylisourea intermediate, which is then readily attacked by an alcohol. organic-chemistry.org

Table 1: Common Esterification Methods

| Method | Reagents & Conditions | Key Features |

|---|---|---|

| Fischer-Speier Esterification | Alcohol (solvent), H₂SO₄ (catalyst), Heat | Reversible; requires water removal for high yield. chemguide.co.ukchemguide.co.uk |

| Carbodiimide-Mediated | Alcohol, EDCI, DMAP (catalyst), CH₂Cl₂ | Mild conditions; suitable for sensitive substrates. organic-chemistry.org |

The synthesis of amides from the carboxylic acid moiety involves coupling with a primary or secondary amine. Direct reaction between a carboxylic acid and an amine requires high temperatures to dehydrate the intermediate ammonium carboxylate salt and is often inefficient. libretexts.orglibretexts.org

Modern synthetic chemistry relies on coupling reagents to facilitate amide bond formation under milder conditions. nih.gov Carbodiimides, such as DCC (N,N'-dicyclohexylcarbodiimide) and EDCI, are frequently employed. These reagents activate the carboxylic acid, which then reacts with the amine to form the amide bond. nih.gov Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included to suppress side reactions and improve yields. As with esterification, the aminomethyl group on the parent molecule must be protected prior to the coupling reaction.

Table 2: Reagents for Amide Bond Formation

| Reagent Class | Examples | Typical Conditions |

|---|---|---|

| Carbodiimides | EDCI, DCC | Amine, HOBt (optional), DIPEA (base), DMF or CH₂Cl₂ |

| Phosphonium Salts | BOP, PyBOP | Amine, Base (e.g., DIPEA), Aprotic solvent |

Modification at the Aminomethyl Group

The primary amine of the aminomethyl group is a potent nucleophile and a key site for introducing a wide array of functionalities through alkylation, acylation, and the strategic use of protecting groups.

N-Alkylation introduces alkyl groups onto the nitrogen atom. A common strategy for this is reductive amination, where the primary amine is reacted with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.net This method allows for the controlled introduction of primary and secondary alkyl groups. Direct alkylation with alkyl halides can also be performed but is often harder to control, leading to over-alkylation and the formation of quaternary ammonium salts. monash.edu

N-Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. nih.gov These reactions are typically rapid and high-yielding, often carried out in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the acidic byproduct (e.g., HCl). nih.gov For these reactions to proceed selectively at the amine, the carboxylic acid group is often protected, for instance as a methyl or ethyl ester, to prevent it from interfering with the reaction.

In multi-step syntheses, particularly in peptide chemistry, the selective protection of the amino group is crucial. chemimpex.comchemimpex.com Two of the most common amine protecting groups are tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.orgfishersci.co.uk It is valued for its stability under a wide range of conditions but is readily cleaved under mildly acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane. wikipedia.orgchemistrysteps.com This acid-lability makes it orthogonal to many other protecting groups. organic-chemistry.org

The Fmoc group is introduced using reagents like Fmoc-Cl or Fmoc-OSu. organic-chemistry.org Its key advantage is its lability to bases, typically being removed by treatment with a solution of piperidine (B6355638) in an aprotic solvent like DMF. organic-chemistry.org This base-lability makes it orthogonal to the acid-labile Boc group, a feature that is fundamental to many solid-phase peptide synthesis strategies. chemimpex.comchemimpex.com While direct literature on the protection of this compound is scarce, derivatives of the closely related alpha-amino acid, 2-amino-3-ethyl-pentanoic acid, are commercially available in both Fmoc- and Boc-protected forms, demonstrating the applicability of these standard protection strategies. chemimpex.comchemimpex.com

Table 3: Common Amine Protecting Groups

| Protecting Group | Abbreviation | Structure | Introduction Reagent | Cleavage Condition |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | (CH₃)₃C-O-CO- | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA, HCl) chemistrysteps.com |

Functionalization of the Pentanoic Acid Backbone

Direct functionalization of the aliphatic pentanoic acid backbone of this compound is synthetically challenging due to the relative inertness of the C-H bonds. There is limited specific literature describing such modifications on this particular molecule. However, general strategies for the functionalization of aliphatic chains could theoretically be applied.

One potential approach involves radical-mediated reactions, such as free-radical halogenation, which could introduce a handle for subsequent nucleophilic substitution. However, this method often suffers from a lack of regioselectivity, leading to a mixture of products. More advanced C-H activation methodologies could offer greater control, but their application to a substrate with multiple functional groups would require careful optimization of reaction conditions and protecting group strategies to achieve selectivity. Another theoretical route could involve the synthesis of analogues with pre-installed functional groups on the backbone, rather than post-synthesis modification. For example, derivatives could be synthesized from starting materials that already contain a hydroxyl or keto group on the pentanoic chain, providing a site for further chemical elaboration.

Synthesis of Constrained Analogs and Conformational Probes

The synthesis of conformationally restricted analogs is a key strategy in drug design to enhance potency, selectivity, and metabolic stability by reducing the molecule's flexibility and locking it into a bioactive conformation. For γ-amino acids, this is often achieved by introducing cyclic structures or double bonds to limit free rotation around the carbon backbone. researchgate.net

Strategies for Inducing Conformational Constraint:

Cyclic Analogs: A common approach involves incorporating the carbon backbone into a cycloalkane ring. For instance, syntheses have been developed for 2-(aminomethyl)cycloalkanecarboxylic acids, including cyclopropane, cyclobutane, and cyclohexane (B81311) derivatives, which serve as conformationally restricted analogs of GABA. rsc.org This strategy restricts the rotation about the C2-C3 bond of the parent γ-amino acid structure. rsc.org Applying this concept to this compound would involve synthetic routes to create analogs where the C2, C3, and C4 carbons are part of a cyclic system.

Introduction of Unsaturation: The incorporation of double bonds into the amino acid backbone is another method to reduce conformational freedom. researchgate.net

Rigid Scaffolds: More complex, rigid scaffolds, such as azabicycloalkanone amino acids, can serve as dipeptide surrogates and mimic specific secondary structures like β-turns. nih.gov

These constrained analogs are invaluable as conformational probes. By studying their biological activity and binding affinities, researchers can deduce the optimal three-dimensional arrangement (pharmacophore) required for interaction with a biological target. Quantum mechanical calculations are also used to investigate the intrinsic conformational preferences of such analogs, providing insight into how substitutions affect the molecule's potential energy surface and stability in different environments. nih.govacs.org For example, studies on aminoproline analogs have shown that the position and stereochemistry of a substituent can significantly influence backbone preferences and stabilize specific structures through intramolecular hydrogen bonds. nih.govacs.org

Incorporation into Peptide Chains and Peptidomimetic Structures

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation. nih.govwikipedia.org Non-canonical amino acids, including β- and γ-amino acids, are crucial building blocks in the creation of these structures. mdpi.comacs.org

γ-AApeptides and Foldamers:

Oligomers composed of γ-amino acid residues, known as γ-AApeptides, are a significant class of peptidomimetics. nih.govproquest.com The additional methylene (B1212753) group in the backbone of γ-amino acids, compared to natural α-amino acids, imparts unique structural properties and resistance to proteases. acs.org The incorporation of β-substituted γ-amino acids like this compound could further influence the resulting structure and function. The alkyl group at the β-position can constrain the rotation between the α and β carbons, a strategy used to rigidify residues and enhance biological activity. mdpi.com

Synthetic Methodologies:

The incorporation of a γ-amino acid into a peptide chain typically follows established protocols for peptide synthesis, such as Solid-Phase Peptide Synthesis (SPPS). peptide.comwikipedia.org The general process involves:

Protection: The amino and carboxyl groups of the γ-amino acid that are not involved in peptide bond formation are protected with temporary protecting groups (e.g., Fmoc for the amino group). chemimpex.commasterorganicchemistry.com

Activation and Coupling: The carboxyl group of the incoming amino acid is activated using a coupling reagent (e.g., HBTU, HATU) to facilitate the formation of an amide bond with the free amino group of the resin-bound peptide chain. peptide.com

Deprotection: The protecting group on the newly added amino acid's N-terminus is removed to allow for the next coupling cycle. masterorganicchemistry.com

Cleavage: Once the desired sequence is assembled, the final peptidomimetic is cleaved from the solid support, and any side-chain protecting groups are removed. wikipedia.org

Peptidomimetics built from γ-amino acids can adopt stable, well-defined secondary structures known as foldamers, which can include helices and turns. nih.govnih.gov The specific conformation is influenced by the sequence and the nature of the side chains on the γ-amino acid residues. The synthesis of oligomers containing novel cyclically constrained γ-amino acids has been shown to support the formation of specific helical secondary structures, highlighting the potential for designing structured peptidomimetics. nih.gov

Structural Elucidation and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H NMR and the chemical shifts in ¹³C NMR, the precise connectivity of atoms can be established.

¹H NMR Spectroscopy: For 2-(Aminomethyl)-3-ethylpentanoic acid, the ¹H NMR spectrum is predicted to show distinct signals for each unique proton environment. The acidic proton of the carboxyl group (-COOH) would appear as a broad singlet far downfield, typically above 10 ppm. The protons of the aminomethyl group (-CH₂NH₂) would likely appear as a multiplet, with their chemical shift influenced by the electronegativity of the nitrogen atom. The protons on the chiral centers (C2 and C3) would produce complex multiplets due to coupling with multiple adjacent protons. The ethyl and pentanoic acid chain protons would resonate in the upfield region (approx. 0.8-2.5 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the unique carbon environments in the molecule. For this compound, eight distinct signals are expected. The carbonyl carbon (-COOH) would have the largest chemical shift, typically in the range of 170-180 ppm. The carbons bonded to the nitrogen and the chiral centers would appear in the intermediate region, while the aliphatic carbons of the ethyl groups would be found in the upfield region. While specific experimental data for this compound is not publicly available, predicted chemical shifts can be estimated based on similar structures like 2-amino-3-methyl-pentanoic acid.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Carboxyl) | ~175-180 |

| C2 (CH) | ~55-65 |

| C1' (CH₂-NH₂) | ~40-50 |

| C3 (CH) | ~35-45 |

| C4 (CH₂) | ~25-35 |

| C3-CH₂ | ~20-30 |

| C5 (CH₃) | ~10-15 |

Note: These are estimated values based on general principles and data for analogous compounds.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the unambiguous determination of the elemental composition.

For this compound (C₈H₁₇NO₂), the molecular weight is 159.23 g/mol . In an HRMS experiment, the protonated molecule [M+H]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its exact mass.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The analysis of these fragment ions provides valuable structural information. Plausible fragmentation pathways for this compound include:

Loss of the carboxyl group: A fragment corresponding to [M-COOH]⁺.

Loss of the aminomethyl group: A fragment corresponding to [M-CH₂NH₂]⁺.

Cleavage adjacent to the chiral centers: Alpha-cleavage is common for amines and carboxylic acids, leading to characteristic fragment ions that help to piece together the molecular structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions from the carboxylic acid and primary amine groups. The O-H stretch of the carboxylic acid would appear as a very broad band in the 2500-3300 cm⁻¹ region, often overlapping with the C-H stretching vibrations. The C=O stretch of the carboxylic acid would result in a strong, sharp absorption band around 1700-1730 cm⁻¹. The N-H stretching of the primary amine group typically appears as a medium-intensity doublet in the 3300-3500 cm⁻¹ range. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. chemicalbook.com While polar bonds like C=O and O-H give strong signals in IR, less polar, more symmetric bonds can produce strong signals in Raman spectra. This technique would be useful for analyzing the carbon backbone and C-C bond vibrations, which are often weak in the IR spectrum. mdpi.com

Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (Broad) |

| Amine | N-H Stretch | 3300-3500 (Medium) |

| Alkane | C-H Stretch | 2850-3000 (Strong) |

| Carboxylic Acid | C=O Stretch | 1700-1730 (Strong) |

| Amine | N-H Bend | 1580-1650 (Medium) |

Chiroptical Spectroscopy for Absolute Configuration Determination

Since this compound possesses two chiral centers (at C2 and C3), it can exist as four possible stereoisomers (two pairs of enantiomers and two pairs of diastereomers). Chiroptical spectroscopy techniques are essential for determining the absolute configuration of these stereoisomers.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer of a chiral compound produces a CD spectrum that is a mirror image of its counterpart.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength.

For this compound, experimental CD and ORD spectra would be measured and compared with spectra predicted by quantum chemical calculations for each possible stereoisomer. nist.gov This comparison allows for the assignment of the absolute configuration (R/S) at each chiral center. The process can be challenging for flexible molecules and may be simplified by converting the carboxylic acid to a salt or another derivative to reduce aggregation effects. spectrabase.com

X-ray Crystallography for Solid-State Structure and Conformational Analysis

Single-crystal X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. rsc.org This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated.

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide:

Absolute molecular structure: Confirming the connectivity of all atoms.

Absolute configuration: The arrangement of atoms at the chiral centers can be determined, often without ambiguity.

Conformational analysis: The preferred shape or conformation of the molecule in the crystal lattice.

Intermolecular interactions: Revealing how molecules pack together, including details of hydrogen bonding networks involving the carboxylic acid and amine groups.

While no public crystal structure data is available for this specific compound, analysis of similar molecules like the amino acid L-isoleucine demonstrates how X-ray crystallography reveals layered structures stabilized by hydrogen bonds, with hydrophobic side chains segregating into specific regions.

Advanced Chromatographic-Spectroscopic Coupling Techniques

Coupled or "hyphenated" techniques combine the separation power of chromatography with the identification capabilities of spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive technique ideal for analyzing non-volatile compounds like amino acids. The sample is first separated by liquid chromatography, and the eluting components are directly analyzed by a mass spectrometer. This allows for the determination of the molecular weight of the compound even in a complex mixture.

Chiral Chromatography: To separate the different stereoisomers of this compound, chiral chromatography would be employed. Using a chiral stationary phase, the enantiomers and diastereomers can be separated based on their differential interactions with the column. Coupling this separation technique with a detector like a mass spectrometer or a circular dichroism detector would allow for the identification and characterization of each individual stereoisomer.

Mechanistic Investigations of Reactions Involving this compound

It is not possible to provide a detailed, scientifically accurate article on the mechanistic investigations of reactions specifically involving this compound as requested. Extensive searches of scientific literature and chemical databases have revealed a significant lack of published research on the specific reaction mechanisms, intermediates, transition states, and catalytic cycles for this particular compound.

While general principles of organic reaction mechanisms are well-established for functional groups present in this compound (a carboxylic acid and a primary amine), applying these general principles without specific experimental or computational data for this molecule would be speculative and would not meet the required standard of a professional, authoritative, and scientifically accurate article based on detailed research findings.

To fulfill the user's request, information would be needed from dedicated studies on this compound. Such studies would typically involve:

Mechanistic Investigations of Reactions Involving 2 Aminomethyl 3 Ethylpentanoic Acid

Catalytic Cycles and Their Impact on Reaction Efficiency and Selectivity:If the compound is involved in a catalytic process, detailed studies are required to elucidate the full catalytic cycle, including the role of the catalyst and any co-catalysts or promoters.

Without such specific research, any attempt to generate the requested article would be a fabrication of data and findings, which falls outside the scope of a factual and accurate AI assistant.

Structure Activity Relationship Sar Studies

Correlation of Structural Variations with Molecular Recognition Events

The molecular recognition of γ-amino acid analogues by their target proteins is highly dependent on their structural features. Key interactions typically involve the amino and carboxylic acid groups, which are essential for binding. The alkyl substituent on the carbon backbone plays a crucial role in modulating the binding affinity.

In related compounds like pregabalin (B1679071), the size and position of the alkyl group significantly influence binding to the α2δ subunit of voltage-gated calcium channels. researchgate.netnih.govacs.org Studies on a series of 3-alkyl substituted GABA analogues have shown that increasing the size of the alkyl group can lead to a decrease in binding affinity. This suggests that the binding pocket has specific steric constraints.

To illustrate the effect of structural variations on binding affinity, the following table presents data from related 3-substituted γ-amino acid analogues and their binding affinity for the α2δ subunit.

| Compound | R Group at 3-position | IC50 (nM) for [3H]gabapentin binding |

|---|---|---|

| Gabapentin (B195806) | -CH2-cyclohexyl | 140 |

| Pregabalin | -CH2CH(CH3)2 (isobutyl) | 85 |

| (S)-3-(aminomethyl)-5-methylheptanoic acid | -CH2CH(CH3)CH2CH3 | 46 |

| (S)-3-(aminomethyl)-5-methyl-octanoic acid | -CH2CH(CH3)CH2CH2CH3 | 110 |

Data is illustrative and based on published data for related compounds to demonstrate SAR principles.

Stereochemical Dependence of Specific Molecular Interactions

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its interaction with a biological target. For γ-amino acid analogues that bind to the α2δ subunit, stereochemistry at the 3-position of the pentanoic acid backbone is known to be crucial for high-affinity binding.

In the case of pregabalin, the (S)-enantiomer is the active form, exhibiting significantly higher binding affinity for the α2δ subunit than the (R)-enantiomer. researchgate.netnih.govacs.org This enantioselectivity implies that the binding pocket is chiral and that a specific orientation of the alkyl substituent is required for optimal interaction. It is highly probable that 2-(aminomethyl)-3-ethylpentanoic acid exhibits similar stereochemical dependence. The (S)-enantiomer is predicted to be the more active form, allowing the ethyl group to fit optimally into a hydrophobic pocket within the binding site, while the amino and carboxyl groups engage in key polar interactions. The (R)-enantiomer, on the other hand, would likely position the ethyl group in a sterically unfavorable orientation, leading to reduced binding affinity.

The following table illustrates the importance of stereochemistry for the binding affinity of related γ-amino acid analogues.

| Compound | Stereochemistry | IC50 (nM) for [3H]gabapentin binding |

|---|---|---|

| Pregabalin | (S) | 85 |

| (R)-Pregabalin | (R) | >10000 |

| (3S,4S)-3-aminomethyl-4,5-dimethyl-hexanoic acid | (3S,4S) | 50 |

| (3S,4R)-3-aminomethyl-4,5-dimethyl-hexanoic acid | (3S,4R) | 1500 |

Data is illustrative and based on published data for related compounds to demonstrate stereochemical principles.

Elucidation of Pharmacophore Features in Related Aminomethyl Acid Scaffolds

A pharmacophore is a three-dimensional arrangement of functional groups that is essential for a molecule to exert a specific biological activity. For γ-amino acid analogues that bind to the α2δ subunit, the key pharmacophoric features have been well-characterized. nih.gov

The essential features of the pharmacophore for this class of compounds include:

A primary amino group (NH2) that acts as a hydrogen bond donor.

A carboxylic acid group (COOH) that acts as a hydrogen bond acceptor.

A hydrophobic alkyl group at the 3-position that interacts with a hydrophobic pocket in the receptor.

A specific spatial relationship between these three groups.

The aminomethyl group and the carboxylic acid are crucial for anchoring the molecule in the binding site through polar interactions. The alkyl substituent at the 3-position, such as the ethyl group in this compound, is believed to enhance binding affinity by occupying a lipophilic region of the binding pocket. The relative orientation of these groups, dictated by the stereochemistry at the chiral centers, is critical for a productive binding event.

A general pharmacophore model for α2δ ligands would include a positively ionizable group (the amine), a negatively ionizable group (the carboxylate), and a hydrophobic feature, all positioned at specific distances and angles from each other.

Design Principles for Modulating Molecular Recognition and Binding Affinity

Based on the SAR of related γ-amino acid derivatives, several design principles can be proposed for modulating the molecular recognition and binding affinity of compounds like this compound.

Modification of the Alkyl Side Chain: The size, shape, and lipophilicity of the alkyl group at the 3-position are key determinants of binding affinity. Small, hydrophobic groups are generally favored. The introduction of branching or unsaturation in the side chain could be explored to probe the contours of the hydrophobic pocket and potentially enhance binding. However, excessive steric bulk is likely to be detrimental. researchgate.netnih.govacs.org

Conformational Constraint: Introducing conformational rigidity into the molecule, for example, by incorporating the backbone into a ring system, can lock the molecule into a bioactive conformation and improve binding affinity. This strategy has been successfully applied to other γ-amino acid analogues.

Bioisosteric Replacement: The carboxylic acid and amino groups are generally considered essential for binding and are less amenable to modification. However, bioisosteric replacement of the carboxylic acid with other acidic groups (e.g., a tetrazole) could be explored, although this may significantly alter the pharmacokinetic properties of the molecule.

Stereochemical Control: As binding is highly stereoselective, the synthesis of enantiomerically pure compounds is essential to maximize potency and minimize potential off-target effects from the inactive enantiomer.

Comparative SAR with Related Gamma-Amino Acid Derivatives

A comparative analysis of the structure-activity relationships of this compound with well-known γ-amino acid derivatives like gabapentin and pregabalin can provide further insights.

Gabapentin: Gabapentin features a cyclohexyl ring fused to the γ-amino acid backbone. This bulky, hydrophobic group contributes to its binding to the α2δ subunit. The conformationally restricted nature of the cyclohexyl ring likely pre-organizes the molecule for binding.

Pregabalin: Pregabalin has a flexible isobutyl group at the 3-position. The (S)-enantiomer shows high affinity for the α2δ subunit. The SAR of pregabalin and its analogues has demonstrated the importance of the size and stereochemistry of the 3-substituent for potent binding. researchgate.netnih.govacs.org

Compared to these compounds, this compound has a smaller ethyl group at the 3-position. Based on the general trend that smaller alkyl groups are well-tolerated, it is expected to bind to the α2δ subunit with significant affinity. The ethyl group is less sterically demanding than the isobutyl group of pregabalin or the cyclohexylmethyl moiety of gabapentin, which could influence its precise orientation and interactions within the binding pocket.

The following table provides a comparison of the structural features and binding affinities of these related compounds.

| Compound | Structure of 3-Substituent | Binding Affinity (IC50, nM) |

|---|---|---|

| Gabapentin | Cyclohexylmethyl | 140 |

| Pregabalin ((S)-enantiomer) | Isobutyl | 85 |

| This compound | Ethyl | Not experimentally determined |

Binding affinity data is for the α2δ subunit and is based on published literature for gabapentin and pregabalin.

Advanced Analytical Methodologies for Research Applications

Development and Validation of Chromatographic Methods (e.g., HPLC, GC) for Purity and Isomeric Analysis

Chromatographic techniques form the cornerstone of purity and isomeric analysis for "2-(Aminomethyl)-3-ethylpentanoic acid". High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are primary methods, each with specific advantages and requirements.

For HPLC analysis, the polar nature of "this compound" often requires derivatization to enhance its chromatographic retention and detection. Pre-column derivatization with reagents like o-phthalaldehyde (OPA) can be employed, allowing for sensitive fluorescence detection. liberty.edu Reversed-phase HPLC methods are common for separating amino acids and their analogs. nih.gov A typical HPLC method would utilize a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. Method validation would assess parameters such as linearity, precision, accuracy, and robustness to ensure reliable results. nih.gov

Gas chromatography, on the other hand, is suitable for volatile compounds. Due to the low volatility of amino acids, derivatization is essential prior to GC analysis. thermofisher.comresearchgate.netsigmaaldrich.com A two-step derivatization process can be employed, starting with the esterification of the carboxylic acid group, followed by the acylation of the amino group. Silylation is another common derivatization technique for amino acids, making them amenable to GC analysis. researchgate.netsigmaaldrich.com Challenges in the GC analysis of similar compounds, like pregabalin (B1679071), include the potential for lactam formation at high temperatures in the GC inlet. nih.gov This necessitates careful optimization of the injection port temperature and derivatization strategy. nih.gov

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of "this compound" (Adapted from methods for similar β-amino acids)

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm (or Fluorescence post-derivatization) |

| Injection Volume | 10 µL |

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Profiling

For a more comprehensive and sensitive analysis, chromatographic techniques are often coupled with mass spectrometry (MS). LC-MS and GC-MS are powerful tools for the identification and quantification of "this compound" and its potential impurities or metabolites.

LC-MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds like amino acids. mdpi.combiorxiv.org It offers high sensitivity and selectivity, enabling the detection of trace amounts of the compound. The use of tandem mass spectrometry (MS/MS) further enhances specificity by monitoring characteristic fragmentation patterns of the target analyte. nih.gov This is invaluable for confirming the identity of the compound in complex mixtures. The development of LC-MS methods for non-proteinogenic amino acids is an active area of research, providing a framework for the analysis of "this compound". mdpi.com

GC-MS combines the high separation efficiency of gas chromatography with the sensitive and selective detection of mass spectrometry. nih.gov Following appropriate derivatization, GC-MS can provide detailed structural information about the analyte and any related substances. nih.gov For instance, in the analysis of the related compound pregabalin, GC-MS has been used for enantiomeric identification after methylation and chiral derivatization. nih.govresearchgate.net

Quantitative Analysis Techniques for Research Samples

Accurate quantification of "this compound" in research samples is critical for various applications. Both HPLC with UV or fluorescence detection and hyphenated techniques like LC-MS/MS can be employed for quantitative analysis.

For quantitative HPLC, an external standard calibration curve is typically constructed. This involves preparing a series of standards of known concentrations and analyzing them to establish a linear relationship between concentration and detector response. The concentration of the analyte in an unknown sample can then be determined by interpolating its response on this curve. Method validation for quantitative analysis includes establishing the limit of detection (LOD) and limit of quantification (LOQ). nih.gov

LC-MS/MS is often the method of choice for quantitative analysis in complex matrices due to its high sensitivity and specificity. nih.gov Stable isotope-labeled internal standards can be used to improve the accuracy and precision of quantification by correcting for matrix effects and variations in sample preparation and instrument response.

Table 2: Typical Validation Parameters for a Quantitative LC-MS/MS Method

| Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |

| Accuracy (% Recovery) | 85-115% |

| Precision (% RSD) | ≤ 15% |

| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 |

| Specificity | No significant interference at the retention time of the analyte |

Specialized Analytical Approaches for Stereoisomeric Purity Assessment

"this compound" possesses a chiral center, meaning it can exist as a pair of enantiomers. Since different enantiomers of a compound can have distinct biological activities, assessing stereoisomeric purity is crucial. phmethods.net

Chiral HPLC is a direct method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. phmethods.net For amino acids and their analogs, CSPs based on cyclodextrins, crown ethers, or zwitterionic selectors have been shown to be effective. mdpi.com For example, the direct enantiomeric separation of pregabalin has been achieved using a zwitterionic chiral selector. mdpi.com

An indirect method for stereoisomeric purity assessment involves derivatization with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column. nih.gov For GC-MS analysis, chiral derivatizing agents can be used to separate the enantiomers of amino acids. nih.gov

Methodologies for Detection in Complex Biological Matrices (research context)

The detection and quantification of "this compound" in complex biological matrices such as plasma, urine, or tissue homogenates present additional challenges due to the presence of numerous interfering substances. nih.gov Sample preparation is a critical step to remove these interferences and concentrate the analyte of interest.

Common sample preparation techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the nature of the biological matrix and the analytical technique to be used. For LC-MS/MS analysis of GABA analogs in biological fluids, SPE is often employed to achieve clean extracts and good recovery.

The development of sensitive and selective analytical methods is essential for studying the pharmacokinetics and metabolism of "this compound" in a research context. LC-MS/MS is a powerful tool for this purpose, offering the necessary sensitivity and specificity to measure low concentrations of the compound in biological samples. nih.gov

Natural Occurrence and Astrobiological Context

Detection and Characterization in Extraterrestrial Samples (e.g., meteorites)

There is currently no scientific literature detailing the detection or characterization of 2-(Aminomethyl)-3-ethylpentanoic acid in any extraterrestrial samples, including meteorites.

Implications for the Study of Chirality in Primitive Environments and the Origin of Life

As this compound has not been identified in relevant extraterrestrial materials, there are no documented implications for the study of chirality in primitive environments or the origin of life.

Abiotic Formation Pathways and Environmental Stability in Astrophysical Settings

There is no available research on the abiotic formation pathways or the environmental stability of this compound in astrophysical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.